Product packaging for 3-(2-METHOXYBENZAMIDO)BENZOIC ACID(Cat. No.:)

3-(2-METHOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B5635155
M. Wt: 271.27 g/mol
InChI Key: PXPJSKWSQAVSFT-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzamido)Benzoic Acid is a benzoic acid derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery, particularly for their potential as enzyme inhibitors . Structurally related benzamides have been investigated for their ability to interact with key biological targets. For instance, some methoxy-substituted benzamides are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1), which is a relevant target in cancer research . Furthermore, benzoic acid derivatives that incorporate specific amide linkages have been studied as inhibitors for enzymes such as trans-sialidase in parasitology and soluble epoxide hydrolase in cardiovascular research . The structure-activity relationship (SAR) of similar molecules indicates that the presence of methoxy and benzamido groups can influence biological activity, including antioxidative and antiproliferative properties, making this compound a valuable scaffold for the synthesis and screening of novel bioactive molecules . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B5635155 3-(2-METHOXYBENZAMIDO)BENZOIC ACID

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPJSKWSQAVSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Methoxybenzamido Benzoic Acid

Established Synthetic Pathways for the Benzamido Linkage Formation

The core structure of 3-(2-methoxybenzamido)benzoic acid is formed by creating an amide (benzamido) linkage between two key precursors: 3-aminobenzoic acid and 2-methoxybenzoic acid. Traditional synthetic routes have well-established methods for achieving this transformation.

The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic chemistry. However, the direct thermal condensation of these precursors to form this compound requires high temperatures, often exceeding 160°C, to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.com

To achieve amide formation under milder conditions, a common and established strategy involves the "activation" of the carboxylic acid group of 2-methoxybenzoic acid. This is typically accomplished using stoichiometric activating agents. These methods, while effective, are known to be inefficient in terms of atom economy as they generate significant amounts of waste byproducts. mdpi.comcatalyticamidation.info

Common approaches include:

Conversion to Acyl Chlorides: Reacting 2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into the more reactive 2-methoxybenzoyl chloride. catalyticamidation.info This intermediate readily reacts with 3-aminobenzoic acid to form the desired amide linkage.

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), propylphosphonic anhydride (T3P), and various phosphonium or guanidinium salts (e.g., PyBOP, HATU) are frequently employed. catalyticamidation.infoucl.ac.uk These reagents activate the carboxylic acid in situ, allowing for an efficient reaction with the amine. The Schotten-Baumann reaction, first described in the 1880s, is a foundational method for this type of synthesis. core.ac.uk

Amidation StrategyDescriptionKey ReagentsAdvantagesDisadvantages
Thermal CondensationDirect reaction of the carboxylic acid and amine by heating.None (heat only)No additional reagents needed.Requires very high temperatures (>160°C); formation of unreactive salts. mdpi.com
Acyl Chloride PathwayTwo-step process involving the formation of a reactive acyl chloride intermediate.SOCl₂, PCl₅High reactivity of the intermediate, leading to good yields.Generates stoichiometric hazardous waste (e.g., HCl, sulfur dioxide). catalyticamidation.info
Coupling ReagentsIn situ activation of the carboxylic acid to promote reaction with the amine.EDC, T3P, HATU, PyBOPMilder reaction conditions; high efficiency.Poor atom economy; generates large amounts of unvalorized byproducts. mdpi.comcatalyticamidation.infoucl.ac.uk

The synthesis of this compound relies on precursors where the functional groups are already positioned correctly. The challenge in the final amidation step is one of chemoselectivity—ensuring the desired carboxylic acid and amine react without side reactions—rather than regioselectivity on the aromatic rings.

However, the synthesis of the precursors themselves requires careful control of regiochemistry.

For 3-Aminobenzoic Acid: The amino group is a meta-director in electrophilic aromatic substitution. A sustainable, one-pot synthesis of 3-aminobenzoic acid has been developed starting from 3-nitrobenzaldehyde, which undergoes a reduction of the nitro group and oxidation of the formyl group in subcritical water. mdpi.com

For Substituted Benzoic Acids: The functionalization of benzoic acid derivatives is highly dependent on the directing effects of the substituents. The carboxylic acid group is deactivating and directs incoming electrophiles to the meta-position. nih.gov In contrast, modern methods using transition metal catalysts can override these innate electronic preferences. For instance, iridium-catalyzed C-H activation enables the direct and highly regioselective amination of benzoic acids at the ortho position, a transformation that is challenging to achieve through classical electrophilic substitution. nih.gov

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for amide bond synthesis, moving away from the waste-generating stoichiometric reagents.

The development of catalytic systems for direct amidation is a primary goal of green chemistry, as the only theoretical byproduct is water. mdpi.comcatalyticamidation.info This approach significantly improves atom economy and reduces waste. Several classes of catalysts have been shown to be effective.

Boronic Acid Catalysis: Boronic acids, particularly boric acid, have emerged as simple, inexpensive, and low-toxicity organocatalysts for amidation. sciepub.comresearchgate.net The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride. This intermediate is a more potent acylating agent than the carboxylic acid itself and readily reacts with the amine to form the amide, regenerating the boric acid catalyst in the process. sciepub.comresearchgate.net

Transition Metal Catalysis: Various transition metals have been explored for catalytic amide formation.

Ruthenium-based catalysts can facilitate the dehydrogenative coupling of alcohols and amines to produce amides and hydrogen gas.

Palladium-NHC (N-Heterocyclic Carbene) complexes have been used to catalyze the cross-coupling of phenyl esters and anilines, although these reactions often require high temperatures. mdpi.com

Other metals, including zirconium and copper , have also been utilized in catalytic amidation reactions. researchgate.net

Catalytic SystemCatalyst ExampleReaction TypeKey Features
OrganocatalysisBoric AcidDirect amidation of carboxylic acids and aminesInexpensive, low toxicity, forms a reactive mixed anhydride intermediate. sciepub.comresearchgate.net
Ruthenium CatalysisRu-based complexesDehydrogenative coupling of alcohols and aminesProduces H₂ as the only byproduct.
Palladium CatalysisPd-NHC complexesCross-coupling of phenyl esters and anilinesOffers a different reactivity pathway but often requires high temperatures. mdpi.com
Other MetalsZirconium, CopperCatalytic amidationRepresents an expanding area of research in amide bond formation. researchgate.net

The synthesis of this compound and related scaffolds can be made more sustainable by adhering to green chemistry principles. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified catalytic amide bond formation as a key research area to minimize waste.

Key green strategies include:

Atom Economy: The primary goal is to shift from stoichiometric activating agents to catalytic methods, which maximize the incorporation of reactant atoms into the final product and minimize waste. catalyticamidation.inforesearchgate.net

Enzymatic Synthesis: Biocatalysts offer a highly sustainable route. Lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the direct amidation of carboxylic acids and amines in anhydrous organic media. nih.gov These enzymatic methods operate under mild conditions and can produce high-purity amides without the need for extensive purification. nih.gov

Green Solvents: Replacing hazardous and toxic solvents like dimethylformamide (DMF) and dichloromethane (DCM) is crucial. rsc.org Sustainable alternatives include bio-based solvents like Cyrene™ and cyclopentyl methyl ether, which has been used successfully in enzymatic amidation. nih.govrsc.org

Solvent-Free Conditions: In some cases, reactions can be performed without any solvent. A reported green method involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst to produce amides. researchgate.net

Derivatization Chemistry of this compound

The structure of this compound contains multiple functional sites that allow for a variety of subsequent chemical transformations, or derivatizations. Such modifications are often performed to alter the molecule's properties or to prepare it for specific analytical techniques.

The primary sites for derivatization are the free carboxylic acid group and the two aromatic rings.

Reactions at the Carboxylic Acid Group: The terminal carboxylic acid is the most accessible functional group for further reactions.

Esterification: The acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification).

Amidation: The acid can be reacted with another amine to form a diamide structure, using the same coupling methods described for its synthesis.

Analytical Derivatization: For analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid is often derivatized. Reagents can be used to attach a chemical tag that improves ionization efficiency or introduces a unique isotopic pattern for clear identification. nih.govjfda-online.comresearchgate.net

Reactions on the Aromatic Rings: The two aromatic rings can undergo electrophilic aromatic substitution, with the position of the new substituent being directed by the existing groups.

On the ring derived from 3-aminobenzoic acid, the amide and carboxylic acid groups are both meta-directing and deactivating.

On the ring derived from 2-methoxybenzoic acid, the methoxy (B1213986) group is a strong activating group and is ortho-, para-directing, while the amide linkage is also ortho-, para-directing.

Furthermore, if a reactive group like a halogen is present on one of the rings, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce a wide range of new functional groups. beilstein-journals.org

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, serving as a versatile handle for derivatization into a range of other functional groups.

Esterification and Anhydride Formation

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, typically achieved through acid-catalyzed reaction with an alcohol, known as Fischer esterification. researchgate.netasm.org This equilibrium-driven process often requires an excess of the alcohol or the removal of water to drive the reaction to completion. researchgate.net For a substrate like this compound, standard conditions such as refluxing in an alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong mineral acid (e.g., H₂SO₄) are effective. libretexts.org The electronic nature of the substituents on the benzoic acid ring can influence the reaction rate, but is not typically prohibitive.

Anhydride Formation: Symmetrical or mixed anhydrides can be generated from the carboxylic acid. Dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating with acetic anhydride, would yield the corresponding benzoic anhydride. wikipedia.org Alternatively, reaction with an acyl halide in the presence of a non-nucleophilic base can produce a mixed anhydride. These anhydrides are highly reactive intermediates, particularly useful for acylation reactions.

Table 1: Illustrative Conditions for Esterification of Substituted Benzoic Acids
Carboxylic AcidAlcoholCatalyst/ConditionsProductReference
p-Aminobenzoic acidEthanol (excess)Conc. H₂SO₄, RefluxEthyl p-aminobenzoate (Benzocaine) researchgate.net
Benzoic acidMethanol (excess)Acid catalyst, HeatMethyl benzoate wikipedia.org
Benzoic acidVarious alcoholsBoric acid, HeatCorresponding benzoate esters researchgate.net
Amide and Hydrazide Linkage Generation

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a pivotal reaction, often requiring activation of the carboxyl group. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgnih.gov The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. Alternatively, a wide array of modern coupling reagents (e.g., DCC, EDC, HATU) can facilitate direct amide bond formation by activating the carboxylic acid in situ. rsc.org Direct condensation with amines can also be achieved under catalysis, for instance, using titanium tetrachloride (TiCl₄) or boric acid at elevated temperatures. researchgate.netnih.gov

Hydrazide Formation: Analogous to amide synthesis, hydrazides can be prepared by reacting an activated form of the carboxylic acid with hydrazine (N₂H₄) or its derivatives. A common route involves the reaction of the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol, which proceeds via a nucleophilic acyl substitution mechanism.

Table 2: Representative Methods for Amide Bond Formation from Benzoic Acids
Carboxylic AcidAmineMethod/ReagentProductReference
Benzoic acidAnilineTiCl₄, Pyridine, 85 °CN-Phenylbenzamide nih.gov
Benzoic acidMethylamineDirect condensation, HeatN-Methylbenzamide youtube.com
Substituted Benzoic AcidsVarious AminesThioester intermediate, 1-potCorresponding Amides rsc.org

Reactions at the Benzamido Nitrogen and Aryl Rings

The core structure of the molecule contains two distinct aromatic rings and an amide nitrogen, each with characteristic reactivities.

N-Substitution Reactions

The proton on the benzamido nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH) to form an amidate anion. This nucleophilic anion can then react with an electrophile, such as an alkyl halide, in an N-substitution reaction. However, direct N-alkylation of amides can sometimes be challenging due to the potential for O-alkylation. More sophisticated methods, often involving transition-metal catalysis, have been developed for the selective N-alkylation of amides and related compounds, providing controlled routes to substituted products. rsc.orgrsc.org

Electrophilic Aromatic Substitution on the Benzoyl and Benzoic Acid Moieties

The two aromatic rings in this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS) due to the directing effects of their respective substituents. byjus.commasterorganicchemistry.combyjus.com

Benzoic Acid Moiety: This ring is substituted with a carboxylic acid group (-COOH) at C1 and a benzamido group (-NHCOR) at C3. Both the carboxyl group and the amide group (via the carbonyl) are electron-withdrawing and act as deactivating, meta-directing groups. wikipedia.orgquora.com Consequently, this ring is strongly deactivated towards electrophilic attack. Any substitution reaction, such as nitration, halogenation, or sulfonation, would be sluggish and would be directed to the C5 position, which is meta to both deactivating groups. Friedel-Crafts reactions are generally unsuccessful on such strongly deactivated rings. doubtnut.com

Benzoyl Moiety: This ring is substituted with a methoxy group (-OCH₃) at C2' and the amide linkage (-CONH-) at C1'. The methoxy group is a powerful electron-donating group and a strong activating, ortho, para-director. libretexts.org The amide nitrogen also donates its lone pair into the ring, acting as an activating, ortho, para-director. The activating influence of these two groups makes this ring significantly more susceptible to electrophilic attack than the benzoic acid ring. The directing effects are synergistic:

The -OCH₃ group directs to the C3' (ortho) and C5' (para) positions.

The -CONH- group directs to the C3' (ortho) and C5' (para) positions.

Therefore, electrophilic substitution is strongly favored to occur at the C3' and C5' positions, with the C5' position often being sterically more accessible.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS) Reactions
ReactionTypical ReagentsPredicted Major Product on Benzoyl RingPredicted Major Product on Benzoic Acid Ring
NitrationHNO₃, H₂SO₄Substitution at C3' and/or C5'Substitution at C5 (requires harsh conditions)
BrominationBr₂, FeBr₃Substitution at C3' and/or C5'Substitution at C5 (requires harsh conditions)
SulfonationFuming H₂SO₄Substitution at C3' and/or C5'Substitution at C5 (requires harsh conditions)
Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway that typically requires specific features on the aromatic ring that are absent in the parent this compound molecule. wikipedia.org The SₙAr mechanism necessitates the presence of a good leaving group (such as a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. byjus.comchemistrysteps.com These electron-withdrawing groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex. youtube.com

Given that the parent molecule lacks both a suitable leaving group and the necessary strong activating groups for nucleophilic attack, it is considered unreactive towards the SₙAr mechanism. masterorganicchemistry.com For such a reaction to be feasible, the molecule would first need to undergo other transformations, such as electrophilic nitration followed by conversion of a different functional group into a leaving group, to create an appropriately activated substrate.

Theoretical and Computational Chemistry of 3 2 Methoxybenzamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) allow for a detailed analysis of the molecule's geometry, orbital energies, and charge distribution, which are critical for predicting its chemical behavior. niscpr.res.in

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. epstem.net For 3-(2-methoxybenzamido)benzoic acid, calculations, typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), reveal the optimized bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. niscpr.res.in

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)~1.24 Å
Bond LengthC-N (amide)~1.36 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthO-H (carboxyl)~0.97 Å
Bond AngleN-C-C (amide-phenyl)~115°
Dihedral AnglePhenyl-C-N-Phenyl~40-50°

Note: These values are representative and can vary slightly based on the specific computational level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich methoxy-substituted phenyl ring and the amide group. In contrast, the LUMO is primarily localized on the benzoic acid moiety, particularly on the carboxyl group and the adjacent phenyl ring. This distribution suggests that electrophilic attacks are likely to occur on the methoxy-phenyl ring, while nucleophilic attacks would target the benzoic acid portion of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Implication
HOMO~ -6.5 eVElectron-donating capability
LUMO~ -1.8 eVElectron-accepting capability
HOMO-LUMO Gap~ 4.7 eVHigh kinetic stability

Note: These energy values are illustrative and depend on the computational methodology.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution on a molecule and identifying regions that are prone to electrostatic interactions. nih.govwuxiapptec.com The ESP map is generated by calculating the electrostatic potential at each point on the molecule's electron density surface. wuxiapptec.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wuxiapptec.com

In this compound, the most negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl groups (both amide and carboxyl) and the methoxy (B1213986) group. These areas are the primary sites for attracting positive charges or electrophiles. Conversely, the most positive potential (blue regions) is located around the acidic hydrogen of the carboxylic acid group and the hydrogen of the amide group, making them the most likely sites for deprotonation or interaction with nucleophiles. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in different environments, such as in solution or in the solid state. ajchem-a.com

Exploration of Intramolecular Torsional Preferences

MD simulations allow for the exploration of the molecule's conformational landscape by simulating its movements over time. nih.gov For this compound, a key area of interest is the rotational flexibility around the single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. By tracking the dihedral angles associated with these bonds throughout the simulation, it is possible to identify the most stable and frequently adopted conformations. The simulations can reveal the energy barriers between different conformational states, providing insight into the molecule's flexibility. The presence of the intramolecular hydrogen bond between the amide proton and the methoxy oxygen can significantly restrict the torsional freedom, leading to a more rigid structure compared to analogues without this feature.

Dynamics of Intermolecular Hydrogen Bonds in Solution and Solid Phases

The carboxylic acid and amide groups in this compound are potent hydrogen bond donors and acceptors. niscpr.res.in MD simulations can effectively model the dynamics of these intermolecular interactions. bohrium.comresearchgate.net

In Solution: In a protic solvent like water, the molecule will form hydrogen bonds with the surrounding solvent molecules. MD simulations can quantify the average number and lifetime of these solute-solvent hydrogen bonds, revealing how the molecule is solvated.

Table 3: Common Hydrogen Bonding Interactions of this compound

PhaseDonorAcceptorType of Interaction
Solid StateCarboxyl O-HCarboxyl C=OIntermolecular Dimer
Solid StateAmide N-HAmide C=OIntermolecular Chain
SolutionCarboxyl O-HSolvent (e.g., Water)Solute-Solvent
SolutionAmide N-HSolvent (e.g., Water)Solute-Solvent
SolutionSolvent (e.g., Water)Carboxyl/Amide C=OSolvent-Solute

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of this compound. Computational chemistry offers several techniques to characterize and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density of a molecule to characterize chemical bonding. wikipedia.orgdal.ca QTAIM defines atoms as open quantum systems and partitions the electron density based on its gradient vector field. wikipedia.org The presence of a bond path, a line of maximum electron density linking two nuclei, and a corresponding bond critical point (BCP) are necessary and sufficient conditions for the existence of a chemical bond between two atoms. researchgate.net

The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. Key topological parameters at the BCP include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total electron energy density (H(r)) : The sign of H(r) can also help characterize the interaction, with negative values indicating a significant sharing of electrons.

For this compound, QTAIM analysis can elucidate the nature of intramolecular hydrogen bonds, such as the one between the amide proton and the oxygen of the methoxy group or the carboxylic acid.

Table 1: Illustrative QTAIM Parameters for Intramolecular Interactions in this compound

Interacting Atomsρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
N-H···O (methoxy)0.0250.035-0.001Weak Hydrogen Bond
C-H···O (carboxyl)0.0150.0200.002van der Waals

This data is illustrative and based on typical values for similar intramolecular interactions.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method used to directly calculate the interaction energy between molecules (or fragments within a molecule) and decompose it into physically meaningful components. nih.govq-chem.com This method treats the interaction between monomers as a perturbation. udel.edu The total interaction energy is partitioned into electrostatic, exchange, induction, and dispersion terms. researchgate.netunl.edu

Electrostatics (E_elec) : The classical Coulomb interaction between the unperturbed charge distributions of the monomers.

Exchange (E_exch) : A purely quantum mechanical term arising from the Pauli exclusion principle, representing the short-range repulsion.

Induction (E_ind) : The stabilizing interaction arising from the polarization of one monomer by the static electric field of the other.

Dispersion (E_disp) : A quantum mechanical attractive force resulting from the correlation of the instantaneous fluctuations of electron density in the interacting monomers.

SAPT analysis of the dimer of this compound can provide quantitative insights into the forces driving the formation of the supramolecular structure, such as the hydrogen bonding between the carboxylic acid groups.

Table 2: Illustrative SAPT Interaction Energy Decomposition for a this compound Dimer (in kcal/mol)

Energy ComponentValue (kcal/mol)
Electrostatics-12.5
Exchange10.2
Induction-3.8
Dispersion-5.1
Total Interaction Energy -11.2

This data is illustrative and based on typical values for hydrogen-bonded carboxylic acid dimers.

Energy Framework Analysis in Crystal Engineering

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. mdpi.commdpi.com This method, often used in conjunction with Hirshfeld surface analysis, calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal. nih.govnih.gov The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com

The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. nih.govresearchgate.net This provides a clear picture of the topology and relative strength of the interactions that stabilize the crystal packing. mdpi.com For this compound, this analysis can reveal the dominant forces, such as hydrogen bonding or π-π stacking, that govern its crystal structure.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov Computational methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). docbrown.info Comparing the computed chemical shifts with experimental data serves as a stringent test for the accuracy of the calculated structure. nih.gov Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics not fully captured by the gas-phase calculations. youtube.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O (carboxyl)172.5171.80.7
C=O (amide)168.0167.50.5
C-O (methoxy)56.255.90.3
Aromatic C115-140114-1391-2

This data is illustrative. Experimental values are typical for substituted benzoic acids. docbrown.inforesearchgate.net Calculated values are based on typical accuracies of DFT methods.

Simulated Vibrational Spectra (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. osti.govresearchgate.net This is typically done by computing the second derivatives of the energy with respect to the atomic displacements. researchgate.net

A normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency. umn.edu The Potential Energy Distribution (PED) analysis can be used to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or torsional modes. mdpi.com Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed bands and can help in identifying different conformers or intermolecular interactions. mdpi.commdpi.com

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups in this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
O-H stretch (carboxyl)355015030
N-H stretch (amide)340012025
C=O stretch (carboxyl)175035050
C=O stretch (amide I)168040040
N-H bend (amide II)155020015

This data is illustrative and based on typical vibrational frequencies for amides and carboxylic acids.

Structure-Theoretical Relationship (STR) and Cheminformatics Studies

The molecular structure of this compound, a derivative of benzamide (B126), lends itself to extensive computational analysis. Cheminformatics and structure-theoretical relationship studies provide a powerful lens through which to understand and predict its chemical properties and interactions. These in silico methods are crucial for accelerating research and reducing the reliance on often time-consuming and costly laboratory experiments.

QSPR (Quantitative Structure-Property Relationship) for Predicting Properties

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR can be employed to predict a variety of complex properties beyond basic physical characteristics.

These models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and can include parameters like dipole moment and orbital energies.

A hypothetical QSPR model for predicting a property such as chromatographic retention time, which is crucial for developing analytical methods, would involve a multivariate equation. This equation would link the retention time to a selection of the most relevant molecular descriptors for this compound.

Table 1: Hypothetical Molecular Descriptors for a QSPR Model of this compound

Descriptor TypeDescriptor ExampleHypothetical ValuePredicted Property Correlation
TopologicalWiener Index1582Elution time in chromatography
GeometricalMolecular Surface Area310 ŲSolubility in organic solvents
Quantum-ChemicalDipole Moment3.5 DPolarity and interaction strength
ConstitutionalMolecular Weight271.27 g/mol General physical properties

The development of such a QSPR model would begin with a dataset of compounds structurally related to this compound, for which the property of interest has been experimentally determined. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model is established. This model can then be used to estimate the property for this compound.

Virtual Screening Methodologies for Predicting Interactions with Chemical Targets

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to interact with a target. In the context of this compound, virtual screening can be a powerful tool for predicting its interactions with non-biological chemical targets, such as co-formers for the development of cocrystals.

Cocrystals are multi-component crystals held together by non-covalent interactions, and they can offer improved physicochemical properties, such as solubility and stability, compared to the single-component crystal. Virtual screening for cocrystal formation with this compound would involve assessing its potential to form robust intermolecular interactions, particularly hydrogen bonds, with a library of potential co-formers.

The process would typically involve the following steps:

Target and Library Preparation: The 3D structure of this compound would be optimized, and a library of potential co-formers would be assembled.

Docking Simulations: Molecular docking simulations would be performed to predict the binding geometry and energy of this compound with each potential co-former.

Scoring and Ranking: The resulting complexes would be scored and ranked based on their predicted binding affinity and the quality of the intermolecular interactions.

A key aspect of this screening would be the analysis of hydrogen bond donors and acceptors in the molecule. This compound possesses both hydrogen bond donor (the carboxylic acid and amide protons) and acceptor (the carbonyl and methoxy oxygens) sites, making it a good candidate for forming cocrystals.

Table 2: Potential Co-formers for this compound Identified Through Virtual Screening

Potential Co-formerRationale for InteractionPredicted Interaction Type
IsonicotinamideContains complementary hydrogen bond donors and acceptorsStrong hydrogen bonding
4,4'-BipyridineLinear molecule capable of bridging two molecules of the acidHydrogen bonding and π-π stacking
Succinic AcidDicarboxylic acid that can form extended hydrogen bond networksCarboxylic acid-carboxylic acid hydrogen bonds

The insights gained from such virtual screening studies can significantly narrow down the number of experimental trials required to find suitable co-formers, thereby accelerating the development of new solid forms of this compound with tailored properties.

Supramolecular Chemistry and Crystal Engineering of 3 2 Methoxybenzamido Benzoic Acid

Co-crystallization and Salt Formation Studies

The ability of 3-(2-methoxybenzamido)benzoic acid to form co-crystals and salts is a significant area of research, driven by the potential to modify its physicochemical properties.

Design and Synthesis of Co-crystals with Complementary Co-formers

The design of co-crystals involving this compound leverages the concept of supramolecular synthons, which are reliable and recurring intermolecular interaction patterns. lookchem.com The primary functional groups available for hydrogen bonding in this compound are the carboxylic acid and the amide groups.

Co-crystallization experiments are often performed using techniques like slow evaporation from solution, slurry crystallization, and grinding. nih.govresearchgate.net For instance, co-crystals of related benzamide (B126) and benzoic acid derivatives have been successfully obtained by dissolving stoichiometric amounts of the components in a suitable solvent, followed by slow evaporation. lookchem.comnih.gov Common co-formers for carboxylic acids like this compound include N-containing bases such as pyridines, pyrimidines, and other amides. nih.govrsc.org The selection of co-formers is guided by their ability to form robust and predictable hydrogen-bonded structures, such as the acid-pyridine or acid-amide heterosynthons. nih.govnih.gov

For example, studies on the co-crystallization of benzoic acid derivatives with 2-aminopyrimidine (B69317) have shown the formation of co-crystals where the primary interaction is between the carboxylic acid and the amino-pyrimidine moiety. rsc.org Similarly, co-crystallization with bases like diazabicyclo[2.2.2]octane (DABCO) and piperazine (B1678402) has been explored for various benzoic acids. rsc.org The synthesis of a meloxicam (B1676189) co-crystal with benzoic acid was achieved from a tetrahydrofuran (B95107) solution and also by liquid-assisted grinding with various solvents, highlighting the versatility of synthetic methods. researchgate.net

Influence of Substituents on Co-crystal Formation Propensity

Studies on substituted benzoic acids have shown that the presence of electron-withdrawing groups on the benzoic acid ring can enhance the strength of the interaction with a co-former like benzamide, thereby promoting co-crystal formation. lookchem.comresearchgate.net Conversely, electron-donating groups on the benzoic acid can also influence co-crystal formation, often in conjunction with electron-withdrawing groups on the co-former. lookchem.com The Hammett substituent constants are often used as a quantitative measure of the electron-donating or -withdrawing nature of these functional groups. lookchem.com

In the context of this compound, the methoxy (B1213986) group is an electron-donating group, which could influence the acidity of the carboxylic acid and the basicity of the amide oxygen, thereby affecting its co-crystallization behavior. The position of the substituents is also crucial. For instance, the intramolecular hydrogen bonding potential in ortho-substituted benzoic acids can sometimes compete with the intermolecular interactions required for co-crystal formation. quora.comquora.com

Hydrogen Bonding Networks and Supramolecular Synthons

Carboxylic Acid Dimer Formation and Robustness

A common and robust supramolecular synthon observed in the crystal structures of carboxylic acids is the centrosymmetric carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds, creating an R(8) graph set motif. researchgate.netnih.govchemguide.co.uk This dimer is a highly predictable and stable structural unit. nih.gov The stability of this dimer can be influenced by the solvent environment, with nonpolar solvents favoring its formation. rsc.org

In many crystal structures of benzoic acid derivatives, this dimeric structure is the primary building block. researchgate.netnih.gov The robustness of the carboxylic acid dimer synthon has been extensively studied and is known to be conserved in many co-crystals. nih.gov However, the presence of other strong hydrogen bond donors and acceptors within the molecule can sometimes lead to the formation of alternative hydrogen bonding patterns. researchgate.net

Amide-Amide and Amide-Carboxylic Acid Interactions

In addition to the carboxylic acid dimer, the amide group in this compound provides further opportunities for hydrogen bonding. Amide molecules can self-associate through N-H···O=C hydrogen bonds to form chains or tapes. solubilityofthings.com

More significantly, the interplay between the amide and carboxylic acid functionalities can lead to the formation of a stable acid-amide supramolecular heterosynthon. researchgate.netnih.gov This interaction, where the carboxylic acid proton is donated to the amide carbonyl oxygen, is a key feature in the co-crystallization of many active pharmaceutical ingredients with amide-containing co-formers. nih.govresearchgate.net In some cases, intermolecular amide-carboxyl N-H···O hydrogen bonds can link molecules into extended structures. researchgate.net The formation of an amide bond itself is a condensation reaction between a carboxylic acid and an amine. youtube.comluxembourg-bio.com

The competition between the formation of a carboxylic acid homodimer and an acid-amide heterosynthon is a critical factor in determining the final crystal structure. The relative strengths of these interactions and the steric factors of the molecule play a decisive role.

Role of Methoxy Group in Intermolecular Interactions

The presence of the methoxy group can also influence the conformation of the molecule and the planarity of the aromatic rings. nih.gov Its electron-donating nature can affect the electron density distribution in the aromatic ring, which in turn can influence the strength of other intermolecular interactions, including π-π stacking. researchgate.net In some crystal structures of related compounds, the methoxy group has been observed to be involved in hydrogen bonding with solvent molecules, such as water. nih.govscienceopen.com

Scientific Focus: this compound

A comprehensive review of the existing scientific literature reveals a significant gap in the characterization and study of the chemical compound this compound.

Despite extensive searches of chemical databases and scholarly articles, no specific research has been published detailing the supramolecular chemistry or crystal engineering aspects of this particular molecule. The requested detailed analysis, including polymorphism, pseudopolymorphism, solvent-mediated and mechanochemical transformations, self-assembly processes, and applications in crystal engineering, cannot be provided as the foundational experimental and theoretical data for this compound is not available in the public domain.

While research exists for other substituted benzoic acid derivatives, the strict focus of this inquiry on this compound prevents the inclusion of information from related but structurally distinct compounds. The subtle interplay of the methoxy, amido, and carboxylic acid functional groups at their specific positions on the phenyl rings dictates the unique solid-state behavior of a compound. Therefore, extrapolating findings from other molecules would not provide a scientifically accurate or reliable account for this compound.

This absence of data highlights a potential area for future research. A thorough investigation into the crystallization behavior, potential polymorphic forms, and supramolecular assembly of this compound would be necessary to generate the detailed article as outlined. Such a study would contribute valuable knowledge to the fields of crystal engineering and materials science.

Potential Applications in Materials Science and Catalysis Non Clinical

Use as a Ligand Precursor for Transition Metal Complexes

Benzoic acid derivatives are common precursors for ligands in transition metal chemistry. researchgate.netphoenixpublication.net The amide and carboxylate functionalities present in the benzamido-benzoic acid scaffold offer potential coordination sites for metal ions. The synthesis of transition metal complexes with ligands derived from similar structures, such as 2-amino-3-hydroxypyridine (B21099) Schiff bases or 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, has been reported, leading to complexes with interesting magnetic and spectral properties. However, there is no specific mention in the surveyed literature of 3-(2-methoxybenzamido)benzoic acid being used as a ligand precursor for the synthesis of discrete transition metal complexes for materials science applications.

Development of Catalytic Systems (e.g., Organocatalysis) Utilizing Benzamido-Benzoic Acid Scaffolds

The benzamide (B126) and benzoic acid moieties can, in principle, participate in catalytic processes. The amide group can form hydrogen bonds, potentially influencing the stereochemical outcome of a reaction, while the carboxylic acid can act as a Brønsted acid catalyst. While the general utility of benzoic acid in catalysis is known, for example in promoting certain annulation reactions, specific research on catalytic systems employing the This compound scaffold is not documented. There are no available studies describing its application in organocatalysis or as a component in a larger catalytic system.

Functional Materials Derived from this compound Derivatives (e.g., polymers, sensors)

Benzoic acid derivatives are incorporated into various functional materials. They can be used as monomers or additives in polymer synthesis to impart specific properties. mdpi.com For instance, polymers derived from benzoic acid derivatives have been explored for applications in coatings and adhesives due to their thermal stability and chemical resistance. researchgate.net Furthermore, the functional groups on benzoic acid derivatives can be utilized for sensing applications. For example, some benzoic acid-based systems have been developed as fluorescent sensors for metal ions like Fe³⁺. nih.gov Despite these general applications for related compounds, there is no specific information on polymers, sensors, or other functional materials being synthesized from or incorporating This compound .

Analytical Applications in Non-Biological Matrices

Analytical methods for the determination of benzoic acid and its derivatives in various matrices are well-established, often employing techniques like HPLC and GC/MS. nih.govresearchgate.netseafdec.org These methods are crucial for quality control and environmental monitoring. Benzoic acid itself is sometimes used as an internal standard in the analysis of other compounds. researchgate.net However, a search for analytical methods specifically developed for or utilizing This compound in non-biological matrices did not yield any results. There are no documented applications of this compound as an analyte or an analytical standard in materials science or environmental analysis contexts.

Future Directions and Advanced Research Opportunities

Exploration of Hybrid Materials Incorporating 3-(2-METHOXYBENZAMIDO)BENZOIC ACID Derivatives

The development of hybrid materials, which combine organic and inorganic components at the nanoscale, offers a powerful strategy for creating materials with tailored properties. nih.gov The unique molecular structure of this compound derivatives makes them excellent candidates for incorporation into such systems.

Future research should focus on two primary strategies for creating these hybrid materials:

Grafting onto Inorganic Surfaces: The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of inorganic materials like silica, titania, or other metal oxides. nih.gov This surface modification could impart new functionalities to the inorganic substrate, such as hydrophobicity, biocompatibility, or specific recognition capabilities. Research in this area would involve optimizing the reaction conditions for grafting and characterizing the resulting hybrid material's surface properties and stability.

Formation of Metal-Organic Frameworks (MOFs): The dicarboxylate nature of some derivatives or the potential for designing multidentate ligands from the this compound scaffold opens up the possibility of constructing novel MOFs. nih.gov These crystalline materials are known for their high porosity and tunable properties, with applications in gas storage, catalysis, and drug delivery. Research would involve the design and synthesis of suitable derivatives and their subsequent reaction with various metal ions to form new MOF structures.

The potential applications for these hybrid materials are vast and could include advanced coatings, sensors, and platforms for controlled release systems.

Table 1: Potential Hybrid Materials and Research Focus

Hybrid Material TypeDerivative FunctionalityPotential Inorganic ComponentResearch FocusPotential Application
Surface-Grafted NanoparticlesCarboxylic AcidSilica (SiO₂), Titania (TiO₂)Optimization of grafting density and surface coverage; Characterization of surface energy and wettability.Hydrophobic coatings, Biocompatible implants
Metal-Organic Frameworks (MOFs)Designed Multidentate LigandsZinc (Zn²⁺), Copper (Cu²⁺), Zirconium (Zr⁴⁺)Synthesis of novel linkers; Control of framework topology and porosity; Study of guest-molecule interactions.Gas separation, Catalysis, Drug delivery
Polymer CompositesAmide and Carboxylic AcidPoly(methyl methacrylate) (PMMA), Polyethylene glycol (PEG)Investigation of interfacial interactions and their effect on mechanical and thermal properties.High-performance polymers, Biomaterials

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for humans alone. nih.gov For the this compound system, AI and ML could significantly accelerate the discovery of new derivatives with desired properties.

Key areas for the application of AI and ML include:

Predictive Modeling for Structure-Activity Relationships (SAR): By training ML models on existing data for benzamido-benzoic acid derivatives and related compounds, it would be possible to predict the biological activity or material properties of novel, unsynthesized derivatives. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design of Novel Derivatives: Generative AI models can be used to design entirely new molecules based on a set of desired parameters. For instance, a model could be tasked with generating derivatives of this compound that are predicted to have high binding affinity to a specific biological target or that possess specific physicochemical properties suitable for oral drug delivery. nih.gov

Synthesis Prediction and Optimization: AI tools can assist in planning the synthesis of novel derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. This can be particularly useful for complex, multi-step syntheses, helping to improve yields and reduce the formation of byproducts.

The integration of AI and ML into the research workflow for this compound represents a shift towards a more data-driven and efficient approach to molecular design.

In-depth Mechanistic Studies of Reactivity and Transformation Pathways

A fundamental understanding of the chemical reactivity and transformation pathways of this compound is crucial for its rational application in synthesis and materials science. While the synthesis of the parent compound is established, a detailed mechanistic understanding of its reactions is likely not fully elucidated.

Future research in this area should employ a combination of experimental and computational methods:

Kinetic Studies: Detailed kinetic analysis of key reactions, such as amide bond formation, esterification, and electrophilic aromatic substitution, would provide valuable data on reaction rates and the influence of various catalysts and reaction conditions.

Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques (e.g., in-situ NMR, Raman) can help to identify and characterize reaction intermediates. Single-crystal X-ray diffraction of derivatives can provide precise information about their three-dimensional structure, which is essential for understanding intermolecular interactions. researchgate.net

Computational Modeling: Quantum-chemical simulations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and provide insights into the electronic structure of reactants, intermediates, and products. researchgate.netmdpi.com This can help to elucidate reaction mechanisms at a molecular level and to predict the reactivity of new derivatives.

A deeper mechanistic understanding will enable the more precise control of chemical transformations, leading to the development of more efficient and selective synthetic routes.

Challenges and Prospects in Expanding the Chemical Space of Benzamido-Benzoic Acid Systems

Expanding the chemical space of this compound derivatives involves the synthesis and characterization of a wide variety of new analogues with diverse substituents and structural modifications. While this offers the prospect of discovering compounds with novel properties, it also presents several challenges.

Challenges:

Purification and Characterization: As the complexity of the molecules increases, their purification can become more difficult. The characterization of these new compounds will require a comprehensive suite of analytical techniques to confirm their structure and purity.

Solubility and Physicochemical Properties: Modifications to the core structure can significantly impact physicochemical properties such as solubility and permeability, which are critical for potential biological applications. nih.gov Balancing the introduction of new functional groups with the maintenance of favorable properties is a key challenge.

Prospects:

Discovery of Novel Biological Activities: By systematically exploring the chemical space around the this compound scaffold, there is a high probability of discovering derivatives with potent and selective biological activities against a range of therapeutic targets. nih.govnih.gov

Development of New Functional Materials: The creation of a diverse library of derivatives will provide a rich resource for the development of new functional materials, including polymers, liquid crystals, and molecular switches.

Contribution to Fundamental Chemical Knowledge: The exploration of this chemical space will contribute to a deeper understanding of structure-property relationships and the fundamental principles of molecular design.

Table 2: Strategies for Expanding Chemical Space and Overcoming Challenges

StrategyDescriptionAssociated ChallengesPotential Solutions
Combinatorial Chemistry Parallel synthesis of a large library of derivatives with diverse substituents.Management of a large number of reactions and products; Purification of libraries.High-throughput synthesis and purification platforms; Automated analytical techniques.
Scaffold Hopping Replacing the core benzamido-benzoic acid structure with bioisosteric or structurally related scaffolds.Unpredictable impact on biological activity and physicochemical properties.Computational modeling to guide scaffold selection; Retrosynthetic analysis.
Fragment-Based Design Building up derivatives from smaller molecular fragments known to interact with a target.Requires structural information of the target; Linking fragments can be synthetically challenging.X-ray crystallography or NMR to identify fragment binding; Use of flexible linkers.

Q & A

Q. What are the established synthetic routes for 3-(2-methoxybenzamido)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methoxybenzoyl chloride with 3-aminobenzoic acid under Schotten-Baumann acylation conditions. Key parameters include maintaining a pH >10 with sodium hydroxide to ensure nucleophilic deprotonation of the amine and using ice baths to control exothermic reactions. Yield optimization can be achieved via Response Surface Methodology (RSM), which systematically evaluates variables like temperature, molar ratios, and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • FT-IR and NMR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments.
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures .
  • HPLC-MS : Assess purity and validate molecular weight (theoretical MW: 285.27 g/mol) .

Q. What are the primary solubility and stability challenges for this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility due to its aromatic and amide groups. Stability studies in DMSO or ethanol at 4°C show <5% degradation over 30 days. Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays to enhance dispersion .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Discrepancies in reported anti-inflammatory or antimicrobial activities may arise from assay conditions (e.g., cell line variability, concentration thresholds). Standardize protocols using:

  • Dose-response curves (IC₅₀ calculations) with positive controls (e.g., diclofenac for COX-2 inhibition).
  • Molecular docking studies (AutoDock Vina) to predict binding affinities for targets like cyclooxygenases, followed by experimental validation via surface plasmon resonance (SPR) .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoic acid moiety to enhance electrophilic reactivity.
  • Control experiments : Include unsubstituted analogs to isolate the effects of the 2-methoxy group.
  • High-throughput screening : Use 96-well plates with fluorescence-based assays to rapidly evaluate bioactivity across derivatives .

Q. How can crystallographic data be leveraged to explain intermolecular interactions in solid-state forms of this compound?

Analyze hydrogen-bonding motifs (e.g., N-H···O=C interactions between amide groups) using Mercury software. SHELXD is recommended for solving phases in twinned crystals, while SHELXPRO aids in refining thermal parameters and validating bond lengths against IUCr standards .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond.
  • Light-sensitive protocols : Use amber vials to avoid photodegradation, confirmed via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Resources

  • Synthesis Optimization : RSM designs (Box-Behnken or Central Composite) for multi-variable analysis .
  • Structural Analysis : SHELX suite for crystallography; Gaussian 16 for DFT calculations .
  • Biological Assays : MTT assays for cytotoxicity; SPR for real-time binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.